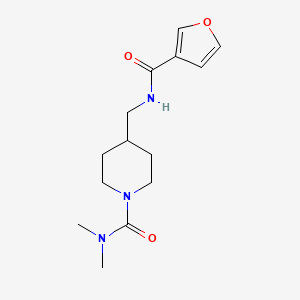
4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The molecule also contains amide groups, which are common in many biological molecules and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic furan ring and the piperidine ring as distinct units, with the amide groups attached at the appropriate positions. The exact three-dimensional structure would depend on the specific arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide groups might make it more soluble in polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
A series of furan-3-carboxamides, which include derivatives related to 4-((furan-3-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, were synthesized and their antimicrobial properties were evaluated. These compounds were tested against a diverse panel of microorganisms, including yeast, filamentous fungi, bacteria, and algae. Some exhibited significant in vitro antimicrobial activity. The research further applied Quantitative Structure-Activity Relationship (QSAR) investigations to correlate the physicochemical parameters of these compounds with their biological activities (Zanatta et al., 2007).
Antiviral Properties
Furan-carboxamide derivatives have also been identified as novel inhibitors of the influenza A H5N1 virus, demonstrating the potential of furan-3-carboxamide structures in antiviral research. Structure-activity relationship (SAR) studies highlighted the importance of specific substitutions on the heterocyclic moiety for anti-influenza activity. Among these derivatives, one in particular showed excellent activity against the H5N1 virus, showcasing the potential for developing new antiviral therapies (Yongshi et al., 2017).
Antiprotozoal Activity
Research on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which are structurally related to furan-carboxamides, has revealed strong antiprotozoal activity. These compounds exhibited significant in vitro and in vivo efficacy against Trypanosoma and Plasmodium species, suggesting their potential in treating protozoal infections. The study provides valuable insights into the design of new antiprotozoal agents (Ismail et al., 2004).
DNA Binding and Anticancer Research
A study focusing on furan amino acids, inspired by proximicin natural products, explored their incorporation into DNA-binding hairpin polyamides. These compounds demonstrated excellent stabilization of duplex DNA and discrimination of noncognate sequences, indicating their potential as DNA-targeted therapeutics. This research underscores the versatility of furan-based compounds in developing novel anticancer agents (Muzikar et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with molecular targets such as c-jun n-terminal kinase 3, pmi2, and cdc7 kinase .
Mode of Action
The exact mode of action of this compound is currently unknown . .
Biochemical Pathways
Similar compounds have been shown to influence various pathways, including those involved in inflammation and microbial resistance .
Result of Action
Similar compounds have been shown to have anti-inflammatory and antimicrobial effects .
Orientations Futures
Propriétés
IUPAC Name |
4-[(furan-3-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-16(2)14(19)17-6-3-11(4-7-17)9-15-13(18)12-5-8-20-10-12/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQLPADKVZOREG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

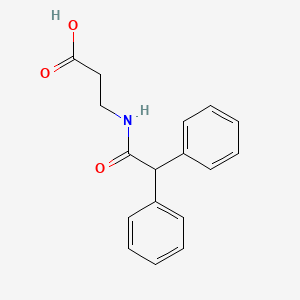
![methyl N-(4-ethylphenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)glycinate](/img/structure/B2390885.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390886.png)
![N-butyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2390888.png)
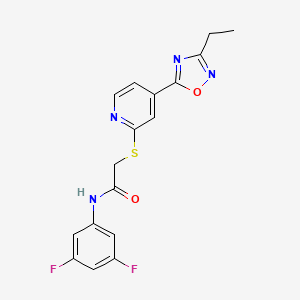
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)
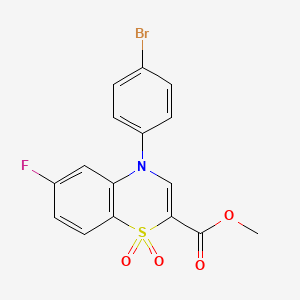
![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)
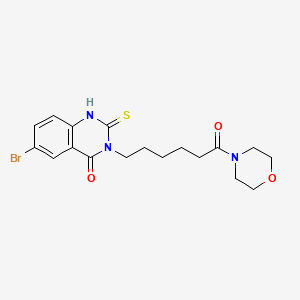
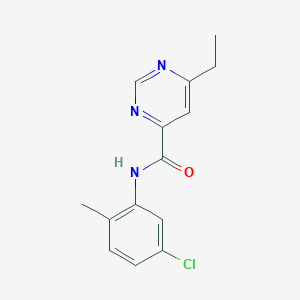
![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)
![3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2390905.png)